molecular formula C5H4ClNO2S B13118146 6-Chloropyridine-2-sulfinic acid

6-Chloropyridine-2-sulfinic acid

Cat. No.: B13118146
M. Wt: 177.61 g/mol
InChI Key: CACFPGIJUYEXRM-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-sulfinic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridine with sulfur dioxide and a suitable oxidizing agent under controlled conditions to yield 6-Chloropyridine-2-sulfinic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2-sulfinic acid involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse chemical entities. The presence of the sulfinic acid group enhances its reactivity and enables it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

  • 6-Chloropyridine-2-carboxylic acid
  • 6-Chloropyridine-2-sulfonic acid
  • 2-Chloropyridine-6-sulfinic acid

Comparison: 6-Chloropyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group at the 2nd position, which imparts distinct chemical properties compared to its analogs. For instance, 6-Chloropyridine-2-carboxylic acid has a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications. Similarly, 6-Chloropyridine-2-sulfonic acid, with a sulfonic acid group, exhibits different chemical behavior and uses .

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

6-chloropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9)

InChI Key

CACFPGIJUYEXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)O

Origin of Product

United States

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